Lactobacillic acid

Membrane biophysics Lipid phase transition Differential scanning calorimetry

Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) is a C19 cyclopropane fatty acid standard distinct from linear unsaturated analogs. In reconstituted liposomes, it elevates phase transition temperature by ~16°C vs cis-vaccenic acid, fundamentally altering membrane fluidity. Its positional isomer dihydrosterculic acid (9,10-methylene) exhibits different bilayer packing. Endogenously synthesized via CFA synthase under acid, ethanol, or osmotic stress, this probe resolves C19 CFA positional isomers in GC-MS and supports DSC membrane modeling. Procure ≥98% pure standard for reproducible lipidomics.

Molecular Formula C19H36O2
Molecular Weight 296.5 g/mol
CAS No. 19625-10-6
Cat. No. B026744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLactobacillic acid
CAS19625-10-6
Synonymscis-11,12-methyleneoctadecanoic acid
lactobacillic acid
phytomonic acid
phytomonic acid, (cis-(1R))-isome
Molecular FormulaC19H36O2
Molecular Weight296.5 g/mol
Structural Identifiers
SMILESCCCCCCC1CC1CCCCCCCCCC(=O)O
InChIInChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1
InChIKeyIJKRDVKGCQRKBI-ZWKOTPCHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Lactobacillic Acid CAS 19625-10-6: A Cyclopropane Fatty Acid for Membrane Biophysics and Microbial Stress Research


Lactobacillic acid (CAS 19625-10-6), also designated phytomonic acid or cis-11,12-methyleneoctadecanoic acid, is a C19 cyclopropane fatty acid (CFA) characterized by a cyclopropane ring at the 11,12-position of its carbon chain [1]. Unlike conventional straight-chain fatty acids, this cyclopropane-containing structure imparts distinct biophysical properties to lipid membranes, including altered phase transition behavior and fluidity regulation [2]. Naturally occurring as a major membrane phospholipid component in numerous bacterial species—including Lactobacillus, Brucella, and Escherichia genera—the compound is synthesized enzymatically from cis-vaccenic acid via CFA synthase, with accumulation notably increasing during stationary growth phase and under environmental stress conditions such as acidity, ethanol exposure, or high osmolarity [1]. For research laboratories and procurement specialists evaluating fatty acid standards or membrane lipid components, lactobacillic acid offers a structurally defined, biologically relevant probe molecule with well-characterized biosynthetic origin and membrane-modulating properties distinct from linear saturated or unsaturated fatty acid analogs.

Why Lactobacillic Acid Cannot Be Replaced by cis-Vaccenic Acid or Dihydrosterculic Acid in Experimental Systems


In membrane biophysics studies and bacterial lipidomics applications, lactobacillic acid is not functionally interchangeable with its biosynthetic precursor cis-vaccenic acid or with its positional isomer dihydrosterculic acid. Substitution with cis-vaccenic acid—an unsaturated fatty acid containing a cis double bond rather than a cyclopropane ring—fundamentally alters the phase transition temperature of reconstituted lipid membranes by approximately 16°C, as demonstrated by differential scanning calorimetry of synthetic phosphatidylcholine liposomes [1]. This substantial shift in membrane physical state has direct consequences for lipid bilayer fluidity, permeability, and associated transport processes [1]. Similarly, substituting dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) for lactobacillic acid introduces a different cyclopropane ring position (9,10 versus 11,12), which affects molecular packing and lateral organization within phospholipid bilayers [2]. Furthermore, the biosynthetic regulation of lactobacillic acid is distinct—it derives specifically from cis-vaccenic acid via CFA synthase activity that is upregulated under acid stress, ethanol exposure, and stationary phase entry, representing a targeted adaptive response not recapitulated by other fatty acid classes [3]. The quantitative evidence below substantiates why experimental reproducibility and accurate modeling of bacterial membrane adaptations require the specific use of lactobacillic acid rather than generic fatty acid substitutes.

Quantitative Differentiation of Lactobacillic Acid: Comparative Membrane Biophysics, Stress Response, and Analytical Distinction Data


Phase Transition Temperature Elevation of +16°C in Phosphatidylcholine Liposomes Versus Unsaturated Fatty Acid Analogs

In artificial liposomes composed of synthetic phosphatidylcholines, the phase transition temperature (Tm) for membranes acylated with lactobacillic acid is approximately 16°C higher than that of membranes acylated with the corresponding unsaturated fatty acid, cis-vaccenic acid, when measured by differential scanning calorimetry [1]. This elevation is comparable to the Tm shift observed when comparing dihydrosterculic acid-acylated phosphatidylcholines to oleic acid-acylated phosphatidylcholines [1].

Membrane biophysics Lipid phase transition Differential scanning calorimetry Phospholipid reconstitution

Baseline Lactobacillic Acid Content Correlates with Ethanol Tolerance in Lactobacillus hilgardii Strains

In a comparative analysis of Lactobacillus hilgardii strains differing in ethanol tolerance, the amount of lactobacillic acid determined under standard conditions (25°C, 0% ethanol) was found to be proportional to the ethanol tolerance of the strains studied [1]. Additionally, increasing environmental ethanol concentration induced a marked increase in lactobacillic acid proportion accompanied by a decrease in oleic and vaccenic acids [1].

Microbial stress adaptation Ethanol tolerance Membrane lipidomics Fermentation microbiology

Lactobacillic Acid Accumulation in Oenococcus oeni Membranes Under Ethanol Stress Provides Protective Membrane Rigidification

In Oenococcus oeni, a lactic acid bacterium critical for malolactic fermentation in wine, lactobacillic acid accumulates in the plasma membrane as a specific response to ethanol stress. The increase in lactobacillic acid content counterbalances the membrane-fluidizing effect of ethanol, thereby maintaining membrane integrity and function under adverse culture conditions [1]. This adaptive mechanism enables O. oeni to sustain metabolic activity in ethanol-containing environments where non-adapted strains or species lacking this response would exhibit impaired growth or viability [1].

Wine microbiology Malolactic fermentation Ethanol stress response Bacterial membrane adaptation

Capillary GC Resolution Distinguishes Lactobacillic Acid from Its C19 Positional Isomer Dihydrosterculic Acid

Lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) and its positional isomer dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid) are both C19 cyclopropane fatty acids that differ only in the position of the cyclopropane ring along the carbon chain. Capillary column gas chromatography achieves baseline resolution of these two positional isomers as their methyl ester derivatives, enabling accurate identification and quantification of each species in complex biological lipid extracts [1]. This analytical distinction is essential because the two isomers exhibit different biosynthetic origins (lactobacillic acid derives from cis-vaccenic acid, whereas dihydrosterculic acid derives from oleic acid) and may contribute differentially to membrane properties [2].

Analytical chemistry Gas chromatography Fatty acid methyl ester analysis Lipidomics

Lactobacillic Acid Reverses Saturated Fatty Acid Growth Inhibition in Lactic Acid Bacteria

In a systematic evaluation of fatty acid antimetabolite effects across nine species of lactic acid bacteria, lactobacillic acid demonstrated the ability to reverse growth inhibition caused by saturated fatty acids of 12 to 20 carbons in length [1]. This reversal activity places lactobacillic acid in the same functional category as six unsaturated fatty acids (oleic, linoleic, ricinoleic, vaccenic, licanic, and erucic acids) that also counteract the antimetabolite effect of inhibitory saturated fatty acids [1].

Bacterial growth inhibition Fatty acid antimetabolites Lactic acid bacteria Microbial nutrition

Lactobacillic Acid as a Major Membrane Component in Lactobacillus plantarum: Quantified Predominance Alongside Palmitic and cis-Vaccenic Acids

In purified cytoplasmic membranes of Lactobacillus plantarum, lactobacillic acid constitutes one of the predominant fatty acid components of membrane lipids, alongside palmitic acid, cis-vaccenic acid, and the monoethenoid C14 fatty acid [1]. This quantitative membrane composition establishes lactobacillic acid as a structurally significant component rather than a minor or trace constituent, underscoring its functional importance in maintaining membrane architecture and physicochemical properties in this model lactic acid bacterium [1].

Bacterial membrane composition Lipid biochemistry Lactobacillus plantarum Membrane lipid profiling

Recommended Applications of Lactobacillic Acid Based on Quantitative Performance Evidence


Calibration Standard for Capillary GC Analysis of Bacterial Cyclopropane Fatty Acid Positional Isomers

Use lactobacillic acid methyl ester as an authentic calibration standard for capillary gas chromatography workflows that require resolution of C19 cyclopropane fatty acid positional isomers. The established method of Panos and Henrikson (1968) achieves baseline separation of lactobacillic acid (cis-11,12-methyleneoctadecanoic acid) from its positional isomer dihydrosterculic acid (cis-9,10-methyleneoctadecanoic acid), enabling accurate peak assignment and quantification in bacterial lipid extracts [1]. This application is essential for lipidomics studies where misidentification of these structurally similar isomers would confound biological interpretation of membrane adaptation data.

Reconstituted Membrane Model System for Studying Cyclopropanation Effects on Lipid Bilayer Phase Behavior

Employ lactobacillic acid in the synthesis of defined phosphatidylcholine species for differential scanning calorimetry studies of membrane phase transitions. As demonstrated by McGarrity and Armstrong (1981), liposomes composed of lactobacillic acid-acylated phosphatidylcholines exhibit phase transition temperatures approximately 16°C higher than those acylated with the unsaturated precursor cis-vaccenic acid [2]. This well-characterized thermal behavior makes lactobacillic acid-containing lipids valuable as model systems for investigating how bacterial cyclopropanation modulates membrane fluidity, permeability, and protein-lipid interactions under varying temperature or stress conditions.

Biomarker for Ethanol Stress Adaptation in Wine and Fermentation Microbiology

Quantify lactobacillic acid content in bacterial membrane lipid extracts as a predictive biomarker of ethanol tolerance and stress adaptation capacity. Research with Lactobacillus hilgardii demonstrates that baseline lactobacillic acid levels correlate proportionally with strain ethanol tolerance, while ethanol exposure induces marked increases in lactobacillic acid proportion accompanied by decreases in oleic and vaccenic acids [3]. Similarly, Oenococcus oeni accumulates lactobacillic acid in plasma membranes under ethanol stress, counterbalancing ethanol-induced membrane fluidization and enabling sustained malolactic fermentation activity [4]. This biomarker application supports strain selection and process optimization in wine production and bioethanol fermentation contexts.

Authentic Standard for Bacterial Membrane Lipidomics in Lactobacillus and Related Species

Include lactobacillic acid as an authentic reference standard in targeted lipidomics analyses of Lactobacillus, Brucella, Escherichia, and other bacterial genera known to incorporate this cyclopropane fatty acid into membrane phospholipids. In Lactobacillus plantarum specifically, lactobacillic acid ranks among the four predominant fatty acid species in cytoplasmic membrane lipids [5], while in Brucella abortus it constitutes a large proportion of membrane acyl chains and contributes to extracellular survival and persistence [6]. Accurate quantification in these systems requires a pure, well-characterized standard to ensure reliable identification and to avoid misassignment with the positional isomer dihydrosterculic acid.

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